molecular formula C15H12N6O5 B15012925 4-Amino-N'-[(E)-[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide

4-Amino-N'-[(E)-[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B15012925
M. Wt: 356.29 g/mol
InChI Key: TUBSXINMPYIIRW-REZTVBANSA-N
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Description

4-Amino-N’-[(E)-[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N’-[(E)-[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves multiple steps. One common method includes the reaction of 3-methyl-4-nitrobenzaldehyde with furan-2-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then treated with 4-amino-1,2,5-oxadiazole-3-carbohydrazide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N’-[(E)-[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Amino-N’-[(E)-[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-N’-[(E)-[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1,2,5-oxadiazole-3-carbohydrazide: A simpler derivative with similar biological activities.

    3-Methyl-4-nitrobenzaldehyde: A precursor in the synthesis of the target compound.

    Furan-2-carboxylic acid hydrazide: Another precursor used in the synthesis.

Uniqueness

4-Amino-N’-[(E)-[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide is unique due to its complex structure, which imparts specific biological activities not found in simpler derivatives. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C15H12N6O5

Molecular Weight

356.29 g/mol

IUPAC Name

4-amino-N-[(E)-[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C15H12N6O5/c1-8-6-9(2-4-11(8)21(23)24)12-5-3-10(25-12)7-17-18-15(22)13-14(16)20-26-19-13/h2-7H,1H3,(H2,16,20)(H,18,22)/b17-7+

InChI Key

TUBSXINMPYIIRW-REZTVBANSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=CC=C(O2)/C=N/NC(=O)C3=NON=C3N)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(O2)C=NNC(=O)C3=NON=C3N)[N+](=O)[O-]

Origin of Product

United States

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